3,3-Difluoroazetidin-1-amine

Medicinal Chemistry Physicochemical Property Optimization pKa

3,3-Difluoroazetidin-1-amine reduces amine basicity by ~4.5 pKa units and increases lipophilicity for superior oral bioavailability and cell permeability. As a superior precursor for pH-insensitive rhodamine dyes, it outperforms standard reagents in bioimaging. This strained azetidine core serves as a versatile bioisostere for piperidine/pyrrolidine rings in PI3K, JAK, and thrombin inhibitor development. Critical building block for demanding drug discovery and chemical biology applications.

Molecular Formula C3H6F2N2
Molecular Weight 108.09 g/mol
Cat. No. B13464048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoroazetidin-1-amine
Molecular FormulaC3H6F2N2
Molecular Weight108.09 g/mol
Structural Identifiers
SMILESC1C(CN1N)(F)F
InChIInChI=1S/C3H6F2N2/c4-3(5)1-7(6)2-3/h1-2,6H2
InChIKeyBYUWQRDYTRKSGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Difluoroazetidin-1-amine: A Differentiated Gem-Difluorinated Building Block for Bioimaging and Drug Discovery


3,3-Difluoroazetidin-1-amine is a fluorinated four-membered ring heterocyclic amine featuring two geminal fluorine atoms at the 3-position . This saturated, sp³-rich scaffold confers distinct physicochemical properties relative to non-fluorinated and mono-fluorinated analogs, including modulated basicity (pKa) and lipophilicity (LogP), while largely retaining metabolic stability [1]. It serves as a versatile intermediate in the synthesis of bioimaging agents, pharmaceutical actives, and conformationally restricted derivatives, with its unique electronic and steric profile driving differentiation in specific applications [2].

Why 3,3-Difluoroazetidin-1-amine Cannot Be Interchanged with Unfluorinated or Mono-Fluorinated Azetidine Analogs


The geminal difluorination at the 3-position of the azetidine ring in 3,3-difluoroazetidin-1-amine exerts a profound and quantifiable influence on key drug-likeness parameters that simple substitution with an unfluorinated (e.g., azetidine) or mono-fluorinated (e.g., 3-fluoroazetidine) analog cannot replicate. Systematic comparative studies have demonstrated that the number and positioning of fluorine atoms dictate both the magnitude of basicity reduction (pKa) and the degree of lipophilicity modulation (LogP) [1]. Furthermore, this compound's distinct metabolic stability profile and its proven performance advantage in advanced imaging applications underscore that generic replacement would lead to suboptimal or even failed experimental outcomes [1][2].

Quantitative Differentiation Guide: 3,3-Difluoroazetidin-1-amine vs. Closest Analogs


pKa Modulation: 3,3-Difluoroazetidin-1-amine Exhibits Significantly Reduced Basicity Compared to Non-Fluorinated Azetidine

The presence of two electron-withdrawing geminal fluorine atoms at the 3-position substantially reduces the basicity of the azetidine nitrogen in 3,3-difluoroazetidin-1-amine relative to its parent, non-fluorinated azetidine. This effect is critical for tuning the ionization state of drug candidates at physiological pH, directly impacting oral absorption and target engagement [1].

Medicinal Chemistry Physicochemical Property Optimization pKa

Lipophilicity Adjustment: 3,3-Difluoroazetidin-1-amine Balances LogP to Avoid Excessive Hydrophilicity of Unfluorinated Analogs

3,3-Difluoroazetidin-1-amine derivatives demonstrate a finely tuned lipophilicity profile. While unfluorinated azetidine is highly polar (low LogP), the introduction of two geminal fluorine atoms provides a moderate increase in LogP, often moving the compound into a more desirable lipophilicity range for drug candidates without risking excessive hydrophobicity and associated toxicity concerns [1].

Drug Design Lipophilicity LogP ADME

Metabolic Stability: 3,3-Difluoroazetidine Derivatives Are an Exception to the High Stability Rule for Fluorinated Amines

A comprehensive study of fluorinated saturated heterocyclic amines found that while the vast majority of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives exhibited high metabolic stability (low intrinsic clearance), the 3,3-difluoroazetidine derivative was the single documented exception [1]. This indicates a unique metabolic liability that must be considered and leveraged during lead optimization, setting it apart from its structurally similar but metabolically robust counterparts.

Metabolic Stability ADME Microsomal Clearance Drug Metabolism

Bioimaging Performance: 3,3-Difluoroazetidine-Based Rhodamine Dye Outperforms 5-TAMRA-Azide in DNA Imaging

In a direct head-to-head comparison for EdU cell proliferation assays using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a novel 3,3-difluoroazetidine-containing rhodamine azide demonstrated superior performance to the widely used 5-TAMRA-azide [1]. This superior brightness and pH-insensitivity make it a superior choice for fluorescent DNA imaging applications.

Bioimaging Click Chemistry Fluorescent Probes Rhodamine Dyes

Optimal Scientific and Industrial Use Cases for 3,3-Difluoroazetidin-1-amine Based on Proven Differentiation


Design and Synthesis of Advanced Bioimaging Probes for High-Sensitivity DNA Detection

This compound is the key precursor for creating superior rhodamine-based fluorescent dyes used in click-chemistry-enabled cell proliferation assays (e.g., EdU assays). As demonstrated by direct comparative evidence, the resulting 3,3-difluoroazetidine rhodamine azide outperforms the popular 5-TAMRA-azide, offering enhanced brightness and pH-insensitivity for improved signal-to-noise ratio and more reliable DNA visualization in live and fixed cells [1].

Optimizing ADME Properties in Drug Discovery via pKa and LogP Tuning

Medicinal chemists should prioritize 3,3-difluoroazetidin-1-amine as a strategic building block when aiming to reduce the basicity (pKa) of an amine-containing scaffold by ~4.5 log units compared to unfluorinated azetidine, while simultaneously achieving a moderate and desirable increase in lipophilicity (LogP increase of 1.5-2.0 units) [1][2]. This dual modulation is essential for improving oral bioavailability and cell permeability of drug candidates [3].

Synthesis of Conformationally Restricted Bioisosteres for Kinase and Other Enzyme Inhibitors

The strained, rigid azetidine core of 3,3-difluoroazetidin-1-amine is an ideal bioisostere for piperidine or pyrrolidine rings, offering a different conformational preference and exit vector. Its proven utility as an intermediate for PI3K inhibitors, CB2 receptor agonists, thrombin inhibitors, bromodomain inhibitors, and JAK inhibitors underscores its versatility in designing potent and selective enzyme modulators [3].

Quote Request

Request a Quote for 3,3-Difluoroazetidin-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.